molecular formula C8H10Cl3N B14000730 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B14000730
M. Wt: 226.5 g/mol
InChI Key: SUTBHAZVOAYDBR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2,4-dichlorophenylacetonitrile, followed by acidification to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorophenylacetaldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for the synthesis of various derivatives and analogs .

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H

InChI Key

SUTBHAZVOAYDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN.Cl

Origin of Product

United States

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